![molecular formula C7H3ClF3N3 B1459236 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1211520-73-8](/img/structure/B1459236.png)
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine consists of a pyrimidine ring with chlorine and trifluoromethyl substituents. The exact arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .
Scientific Research Applications
Agrochemical Industry
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine: derivatives are extensively used in the agrochemical industry. The trifluoromethyl group in these compounds plays a crucial role in protecting crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .
Pharmaceutical Applications
In the pharmaceutical sector, this compound’s derivatives are part of several drugs’ structural motifs. They are involved in the development of medications with anti-inflammatory properties, leveraging their ability to inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Antitumor Activity
The pyrimidine derivatives have shown promise in antitumor applications. For instance, compounds like Piritrexim, which inhibit dihydrofolate reductase (DHFR), have demonstrated significant effects in combating tumors in preclinical models .
Fungicidal Properties
The structural variations of pyrimidine derivatives, including the 4-Chloro-5-(trifluoromethyl) group, have been linked to fungicidal activities. Research indicates a clear relationship between the chemical structure of these compounds and their biological activity against various fungi .
Chemical Synthesis Intermediates
These compounds serve as key intermediates in the synthesis of more complex chemical entities. Their role in the development of new chemical substances is pivotal, especially in reactions involving the creation of bonds with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Veterinary Products
Similar to their use in human pharmaceuticals, derivatives of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine are also found in veterinary products. They contribute to the treatment and prevention of diseases in animals, enhancing the health and productivity of livestock .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This results in the inhibition of cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGBMSLTHSCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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